2-Bromo-1-cyclopropylmethoxy-4-ethynyl-benzene
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Overview
Description
2-Bromo-1-cyclopropylmethoxy-4-ethynyl-benzene is an organic compound with the molecular formula C12H11BrO This compound is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and an ethynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-cyclopropylmethoxy-4-ethynyl-benzene typically involves the bromination of a precursor compound followed by the introduction of the cyclopropylmethoxy and ethynyl groups. One common method involves the use of bromine or a brominating agent to introduce the bromine atom into the benzene ring. The cyclopropylmethoxy group can be introduced through a nucleophilic substitution reaction using cyclopropylmethanol and a suitable base. The ethynyl group can be added via a Sonogashira coupling reaction using an ethynylating agent and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly reagents and solvents can be considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-cyclopropylmethoxy-4-ethynyl-benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The ethynyl group can be reduced to an alkene or alkane using hydrogenation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.
Reduction Reactions: Products include alkenes or alkanes derived from the reduction of the ethynyl group.
Scientific Research Applications
2-Bromo-1-cyclopropylmethoxy-4-ethynyl-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and in the study of biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-cyclopropylmethoxy-4-ethynyl-benzene depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The ethynyl group can participate in coupling reactions, forming new carbon-carbon bonds. The cyclopropylmethoxy group can influence the compound’s reactivity and stability through steric and electronic effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-cyclopropylmethoxy-2-ethynylbenzene: Similar structure but with different substitution patterns on the benzene ring.
2-Bromo-1-(cyclopropylmethoxy)-4-methylbenzene: Similar structure but with a methyl group instead of an ethynyl group.
Uniqueness
2-Bromo-1-cyclopropylmethoxy-4-ethynyl-benzene is unique due to the combination of the bromine, cyclopropylmethoxy, and ethynyl groups on the benzene ring. This unique combination of functional groups imparts specific reactivity and properties to the compound, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-bromo-1-(cyclopropylmethoxy)-4-ethynylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c1-2-9-5-6-12(11(13)7-9)14-8-10-3-4-10/h1,5-7,10H,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRECQUKGSUVAGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)OCC2CC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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